molecular formula C32H30N6O2 B12158015 N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B12158015
M. Wt: 530.6 g/mol
InChI Key: MSXYTGCKDUJARQ-ANYBSYGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound that features a combination of imidazole, pyrazole, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution on the Pyrazole Ring: The pyrazole ring is then functionalized with a phenyl group and a 4-methylphenyl group through electrophilic aromatic substitution reactions.

    Formation of the Imidazole Moiety: Separately, the imidazole ring is synthesized by the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Linking the Imidazole and Pyrazole Units: The imidazole and pyrazole units are linked via a propyl chain, typically through nucleophilic substitution reactions.

    Formation of the Enone and Benzamide Units: The final steps involve the formation of the enone structure and the attachment of the benzamide group. This can be achieved through aldol condensation and subsequent amide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings.

    Reduction: Reduction reactions can target the enone moiety, converting it to a saturated ketone or alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s imidazole and pyrazole moieties are of interest due to their potential interactions with biological macromolecules, such as enzymes and receptors.

Medicine

Medicinally, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The pyrazole moiety can interact with various enzymes, altering their activity. The benzamide group may facilitate binding to protein targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

Biological Activity

N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide, with the CAS number 385388-09-0, is a complex organic compound exhibiting significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H23F3N4O3C_{27}H_{23}F_3N_4O_3, with a molecular weight of 508.5 g/mol. The structure features multiple functional groups, including an imidazole moiety and a pyrazole ring, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC27H23F3N4O3
Molecular Weight508.5 g/mol
CAS Number385388-09-0

Antimicrobial Activity

Research indicates that compounds similar to N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-...} exhibit notable antimicrobial properties. For instance, derivatives containing imidazole and pyrazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Antitumor Activity

Studies have suggested that this compound may also possess antitumor properties. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in vitro. For example, derivatives that include the pyrazole ring have demonstrated cytotoxic effects against several cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Preliminary findings indicate that certain derivatives exhibit selective inhibition of MAO-A, suggesting potential applications in treating conditions like depression and anxiety disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives with the imidazole group showed significant activity against Klebsiella pneumoniae and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of pyrazole-containing compounds revealed that one derivative exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7). The study concluded that the presence of the pyrazole ring significantly enhances cytotoxicity compared to structurally similar compounds lacking this feature .

Properties

Molecular Formula

C32H30N6O2

Molecular Weight

530.6 g/mol

IUPAC Name

N-[(Z)-3-(3-imidazol-1-ylpropylamino)-1-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C32H30N6O2/c1-24-13-15-25(16-14-24)30-27(22-38(36-30)28-11-6-3-7-12-28)21-29(35-31(39)26-9-4-2-5-10-26)32(40)34-17-8-19-37-20-18-33-23-37/h2-7,9-16,18,20-23H,8,17,19H2,1H3,(H,34,40)(H,35,39)/b29-21-

InChI Key

MSXYTGCKDUJARQ-ANYBSYGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C(=O)NCCCN3C=CN=C3)\NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)NCCCN3C=CN=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.